N-(piperidin-4-yl)furan-3-carboxamide hydrochloride

Medicinal Chemistry QSAR Building Block Selection

N-(Piperidin-4-yl)furan-3-carboxamide hydrochloride (CAS 1209254-79-4) is a synthetic small-molecule building block composed of a furan-3-carboxamide moiety linked to a piperidin-4-amine, isolated as the hydrochloride salt. The free base (CAS 954573-21-8) has a molecular weight of 194.23 g/mol, while the hydrochloride salt has a formula weight of 230.69 g/mol.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 1209254-79-4
Cat. No. B1419391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)furan-3-carboxamide hydrochloride
CAS1209254-79-4
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=COC=C2.Cl
InChIInChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H
InChIKeyJUGANSTXNDIMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)furan-3-carboxamide Hydrochloride CAS 1209254-79-4: Core Scaffold Identity and Procurement Baseline


N-(Piperidin-4-yl)furan-3-carboxamide hydrochloride (CAS 1209254-79-4) is a synthetic small-molecule building block composed of a furan-3-carboxamide moiety linked to a piperidin-4-amine, isolated as the hydrochloride salt. The free base (CAS 954573-21-8) has a molecular weight of 194.23 g/mol, while the hydrochloride salt has a formula weight of 230.69 g/mol [1]. This compound is primarily offered by chemical suppliers as a research intermediate with purities of 95% or 98%, available in quantities from 50 mg to 500 g . It belongs to the broader class of N-heterocyclic-N-(4-piperidyl)amides, which have been described in the patent literature as analgesics and opioid antagonists, where the furan-3-yl (3-furanyl) group is explicitly claimed as a preferred R₁ substituent [2]. The furan-3-carboxamide scaffold has also been investigated for antimicrobial activity in published QSAR studies [3].

Why N-(Piperidin-4-yl)furan-3-carboxamide Hydrochloride Cannot Be Replaced by Generic Furan or Piperidine Carboxamide Analogs


Within the furan-carboxamide/piperidine chemical space, small structural variations produce measurable differences in physicochemical properties, biological target engagement, and synthetic utility as a building block. The furan-3-carboxamide regioisomer (3-substituted) differs from the furan-2-carboxamide analog in both electronic distribution and hydrogen-bonding geometry, which are known to affect antimicrobial activity in QSAR models of furan-3-carboxamides [1]. The unsubstituted secondary amine on the piperidine ring provides a critical derivatization handle that is absent in N-phenethyl or N-acyl piperidine analogs, which are locked into a fixed substitution pattern as described in the analgesic patent literature [2]. Furthermore, the hydrochloride salt form offers distinct solubility and handling advantages over the free base, which is essential for reproducible biological assay preparation. These differentiating features mean that substituting this compound with a furan-2-regioisomer, a thiophene heterocycle analog, or an N-substituted piperidine derivative may introduce uncontrolled variables in synthesis, assay reproducibility, or SAR interpretation.

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)furan-3-carboxamide Hydrochloride (CAS 1209254-79-4)


Furan-3-carboxamide vs. Furan-2-carboxamide Regioisomerism: Hydrogen Bond Acceptor Count and Topological Polar Surface Area

The 3-substituted furan carboxamide positions the amide carbonyl in a distinct spatial orientation relative to the furan oxygen compared with the 2-substituted regioisomer. The free base of the target compound (CAS 954573-21-8) has a computed topological polar surface area (TPSA) of 54.3 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. The furan-2-carboxamide regioisomer (N-(piperidin-4-yl)furan-2-carboxamide, free base CAS 836685-76-8) shares the same molecular formula (C₁₀H₁₄N₂O₂, MW 194.23) but differs in the vector of the hydrogen-bonding groups, which in the QSAR study of furan-3-carboxamides by Zanatta et al. was shown to correlate with differential antimicrobial activity depending on substituent positioning [2]. Although no direct head-to-head biological comparison between the 2- and 3-substituted regioisomers has been published for this specific piperidine pair, the regioisomeric distinction is recognized in the patent literature: US 4,791,112 explicitly claims both 2-furanyl and 3-furanyl as distinct R₁ groups, indicating they are not interchangeable in analgesic pharmacophore design [3].

Medicinal Chemistry QSAR Building Block Selection

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages for Biological Assay Preparation

N-(Piperidin-4-yl)furan-3-carboxamide hydrochloride (CAS 1209254-79-4, MW 230.69 g/mol) is the hydrochloride salt of the free base (CAS 954573-21-8, MW 194.23 g/mol). The hydrochloride salt form is generally expected to exhibit significantly higher aqueous solubility than the free base due to protonation of the piperidine secondary amine (estimated pKa ~10-11 for secondary amines, yielding a charged ammonium species at physiological and assay pH). The free base has a computed XLogP3 of 0.5 and a low TPSA of 54.3 Ų, indicating moderate lipophilicity that can limit aqueous solubility [1]. While the free base is also commercially available (e.g., CAS 954573-21-8 from CymitQuimica) , the hydrochloride salt is offered by multiple suppliers including Leyan (98% purity) and Enamine (95% purity) [2], providing procurement flexibility. No published quantitative solubility comparison between the salt and free base forms was identified for this specific compound.

Assay Development Formulation Procurement

Furan-3-carboxamide vs. Thiophene-3-carboxamide: Heteroatom Identity Affects Lipophilicity and Hydrogen-Bond Acceptor Strength

The furan oxygen (electronegativity 3.44) and thiophene sulfur (electronegativity 2.58) differ substantially in their electronic properties, affecting the hydrogen-bond acceptor strength, dipole moment, and lipophilicity of the heterocycle. The target compound N-(piperidin-4-yl)furan-3-carboxamide hydrochloride (MW 230.69 g/mol, formula C₁₀H₁₅ClN₂O₂) bears a furan ring, while its direct thiophene analog N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride (CAS 1185314-33-3) has a molecular weight of 246.76 g/mol and formula C₁₀H₁₅ClN₂OS . The thiophene analog is available at a different price point (50 mg at €252.00 vs. €328.00 for the furan analog from the same supplier), reflecting differences in synthetic accessibility and demand . In the QSAR study of furan-3-carboxamides by Zanatta et al., the electronic parameters of the furan ring were found to correlate with antimicrobial activity, suggesting that replacement with thiophene (a common bioisostere) would not be a silent substitution [1]. Additionally, the patent US 4,791,112 lists furanyl and thienyl as distinct R₁ groups, indicating they are treated as separate pharmacophoric elements in analgesic design [2].

Medicinal Chemistry Bioisostere Selection Scaffold Hopping

Piperidine NH as a Derivatization Handle vs. N-Substituted Piperidine Analogs: Synthetic Utility Differentiation

The target compound bears a free (unsubstituted) secondary amine at the piperidine nitrogen, which serves as a reactive handle for further derivatization via acylation, reductive amination, sulfonylation, or alkylation. This contrasts with N-substituted piperidine analogs such as N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide derivatives described in US 4,791,112, where the piperidine nitrogen is already functionalized with a phenethyl group, limiting further diversification [1]. The free NH also enables the compound to be used directly in fragment-based drug discovery (FBDD) campaigns where the piperidine amine can be elaborated in situ. The Enamine building block catalog explicitly lists this compound (EN300-54905) as a 'Building Block' for further synthesis [2]. The free base form of the piperidine (pKa ~10-11) can also be selectively deprotonated or protected under standard synthetic conditions, which is not possible with N-alkylated analogs. No quantitative yield comparison data between derivatization of this compound and N-substituted analogs was identified in the public literature.

Chemical Biology Fragment-Based Drug Discovery Parallel Synthesis

Supplier Purity Specifications: 98% (Leyan) vs. 95% (CymitQuimica/Enamine) and Scale Availability

Multiple suppliers offer N-(piperidin-4-yl)furan-3-carboxamide hydrochloride with different purity grades and packaging scales, which directly impacts procurement decisions. Leyan offers the compound at 98% purity in quantities from 1 g to 500 g (bulk pricing available on request for 25 g, 100 g, and 500 g) . CymitQuimica (Biosynth brand) lists the compound at minimum 95% purity in 50 mg and 500 mg pack sizes . Enamine (via Chembase) supplies the compound at 95% purity [1]. The availability of 98% purity from Leyan provides a higher-quality option for applications requiring stringent purity specifications, while the broader supplier base ensures supply chain redundancy. In comparison, the thiophene analog (CAS 1185314-33-3) is available at a minimum purity specification that is not materially different but at a lower price point from CymitQuimica (€252.00 vs. €328.00 for 50 mg), suggesting differential demand or synthetic cost .

Procurement Quality Control Scale-Up

Recommended Application Scenarios for N-(Piperidin-4-yl)furan-3-carboxamide Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Furan-3-carboxamide SAR Exploration with a Free Piperidine Derivatization Handle

The compound is most appropriately deployed as a core scaffold for structure-activity relationship (SAR) studies where the furan-3-carboxamide regioisomer is required for target engagement. The free secondary amine on the piperidine ring enables parallel library synthesis via acylation, sulfonylation, or reductive amination, allowing rapid exploration of N-substitution effects on potency and selectivity. This is in contrast to N-phenethylpiperidine analogs claimed in US 4,791,112, which are pre-functionalized and cannot be diversified at this position [1]. The furan oxygen provides stronger hydrogen-bond acceptor capability compared to thiophene sulfur, which may be critical for targets where hydrogen bonding to the heterocycle is essential for affinity [2].

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight (MW 230.69) Furan-3-carboxamide Fragment with a Synthetic Growth Vector

With a molecular weight of 230.69 g/mol (HCl salt) and a computed XLogP3 of 0.5 for the free base, this compound falls within the physicochemical range suitable for fragment-based screening libraries [1]. The piperidine NH provides a well-defined synthetic growth vector, enabling fragment elaboration without the need for protecting group manipulation or de novo scaffold synthesis. Enamine explicitly classifies this compound as a 'Building Block' (EN300-54905) in their catalog, indicating its intended use as a synthetic intermediate for further elaboration [3]. The availability of the compound in bulk quantities (up to 500 g from Leyan) supports progression from fragment hit to lead optimization without changing the chemical source .

Antimicrobial Research: Furan-3-carboxamide Scaffold with QSAR-Characterized Substituent Effects

The furan-3-carboxamide scaffold has been systematically studied for antimicrobial activity by Zanatta et al. (2007), who established QSAR models correlating physicochemical parameters with in vitro antimicrobial potency against yeast, filamentous fungi, bacteria, and alga [2]. While the specific N-(piperidin-4-yl) derivative was not among the compounds tested in that study, the QSAR framework provides a predictive basis for evaluating this compound's potential antimicrobial profile. The unsubstituted piperidine NH allows introduction of substituents that could modulate the electronic and steric parameters identified as significant in the QSAR model, enabling rational design of new antimicrobial analogs.

Pain and Opioid Pharmacology: Furan-3-yl Pharmacophore Exploration Based on the N-Heterocyclic-N-(4-piperidyl)amide Template

US Patent 4,791,112 explicitly claims N-heterocyclic-N-(4-piperidyl)amides where R₁ is furanyl (including 3-furanyl) as analgesics and opioid antagonists capable of reversing respiratory depression without reversing analgesia [1]. The target compound, with its furan-3-carboxamide moiety and unsubstituted piperidine NH, represents the core pharmacophoric scaffold. It can serve as a starting point for introducing the R₂ (phenyl lower alkyl) substituent required for full analgesic activity as defined in the patent. This positions the compound as a key intermediate for generating patent-derived analgesic candidates through a single N-alkylation step, whereas the pre-formed N-phenethyl analogs are endpoint compounds unsuitable for further SAR exploration at that position.

Quote Request

Request a Quote for N-(piperidin-4-yl)furan-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.